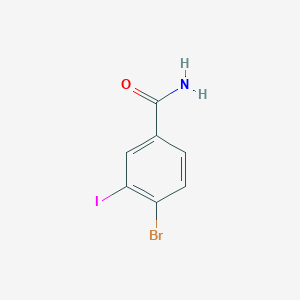

4-Bromo-3-iodobenzamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-bromo-3-iodobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrINO/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3H,(H2,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZESPBTMXHMNPTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)N)I)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrINO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40717807 | |

| Record name | 4-Bromo-3-iodobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40717807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.93 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261516-63-5 | |

| Record name | 4-Bromo-3-iodobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40717807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for 4 Bromo 3 Iodobenzamide

Established Synthetic Routes to 4-Bromo-3-iodobenzamide

Established routes to this compound typically fall into two categories: the direct halogenation of a simpler benzamide (B126) precursor or the construction of the target molecule from a pre-functionalized aromatic ring through a multi-step sequence.

Direct Halogenation Strategies of Benzamide Precursors

The direct halogenation of an existing benzamide derivative is conceptually the most straightforward approach. This involves starting with either 4-bromobenzamide (B181206) or 3-iodobenzamide (B1666170) and introducing the second halogen atom via an electrophilic aromatic substitution reaction. However, this method is complicated by the directing effects of the substituents.

The amide group (-CONH₂) is a deactivating, meta-directing group, while halogens are deactivating but ortho, para-directing. When starting with 4-bromobenzamide, the bromine atom directs incoming electrophiles to the C3 and C5 positions (ortho to the bromine). Therefore, direct iodination of 4-bromobenzamide could potentially yield the desired this compound. A significant challenge in direct iodination is the reversibility of the reaction due to the formation of hydrogen iodide (HI), a strong reducing agent that can convert the aryl iodide back to the starting material. organicmystery.com To overcome this, the reaction must be performed in the presence of an oxidizing agent (e.g., nitric acid, iodic acid) to remove the HI as it is formed. organicmystery.com

Conversely, attempting direct bromination of 3-iodobenzamide would be guided by the ortho, para-directing iodo group (to positions C2, C4, and C6) and the meta-directing amide group (to positions C5). This would likely lead to a complex mixture of products, making it a less viable route for the specific synthesis of the target isomer.

| Starting Material | Proposed Reagents | Target Product | Key Challenge |

| 4-Bromobenzamide | I₂ / Oxidizing Agent (e.g., HIO₃, HNO₃) | This compound | Controlling regioselectivity to favor C3 iodination over C5; overcoming reaction reversibility. organicmystery.com |

| 3-Iodobenzamide | Br₂ / Lewis Acid (e.g., FeBr₃) | This compound | Poor regioselectivity due to conflicting directing effects of the iodo and amide groups. |

Multi-step Precursor Synthesis for Target Compound

A more reliable and controllable method for synthesizing this compound involves a multi-step pathway starting from a precursor that already contains the desired substitution pattern or can be selectively functionalized. A common strategy is the synthesis of 4-bromo-3-iodobenzoic acid followed by its conversion to the corresponding primary amide. smolecule.com

The synthesis of the key 4-bromo-3-iodobenzoic acid intermediate can be achieved through a Sandmeyer reaction, which offers excellent regiochemical control. wikipedia.orgbyjus.com This classical transformation converts an aryl amine into a diazonium salt, which is then displaced by a halide. wikipedia.org For instance, a synthetic sequence could start with 3-amino-4-bromobenzoic acid, which upon diazotization with nitrous acid followed by treatment with an iodide source (e.g., potassium iodide), yields 4-bromo-3-iodobenzoic acid with high regioselectivity. A patent describes a similar Sandmeyer sequence for preparing a related isomer, starting with an amino-bromobenzoic acid. google.com

Once the 4-bromo-3-iodobenzoic acid is obtained, it can be converted to the final benzamide product. A standard laboratory method involves two steps:

Activation of the carboxylic acid: The benzoic acid is converted into a more reactive acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.

Amidation: The resulting 4-bromo-3-iodobenzoyl chloride is then reacted with an ammonia (B1221849) source, such as aqueous or gaseous ammonia, to form this compound.

Alternatively, the nitrile group can serve as a precursor to the amide. The synthesis of 4-bromo-3-iodobenzonitrile (B1528898) and its subsequent hydrolysis provides another pathway to the target compound. mdpi.combldpharm.com

| Step | Reactant | Reagents | Product |

| 1. Diazotization | 3-Amino-4-bromobenzoic acid | NaNO₂, HCl (aq) | 4-Bromo-3-carboxybenzenediazonium chloride |

| 2. Iodination (Sandmeyer) | 4-Bromo-3-carboxybenzenediazonium chloride | KI (aq) | 4-Bromo-3-iodobenzoic acid wikipedia.org |

| 3. Acyl Chloride Formation | 4-Bromo-3-iodobenzoic acid | SOCl₂ | 4-Bromo-3-iodobenzoyl chloride |

| 4. Amidation | 4-Bromo-3-iodobenzoyl chloride | NH₃ | This compound |

Advanced Synthetic Approaches and Process Optimization

Modern synthetic organic chemistry offers advanced tools for creating complex molecules with high precision, often utilizing transition metal catalysts to direct reactions to specific positions.

Transition Metal-Catalyzed Methodologies

Transition metal catalysis, particularly with palladium, has become a powerful tool for the C–H functionalization of aromatic rings. rsc.orgacs.org In many cases, a functional group already present on the substrate, such as an amide, can act as a directing group, guiding the catalyst to activate a C–H bond at the ortho position. uu.edu

For the synthesis of this compound, one could envision a palladium-catalyzed C–H iodination of 4-bromobenzamide. The amide group would direct the palladium catalyst to the C-H bonds at positions 2 and 6. To achieve substitution at the C3 position, a more complex directing group strategy would be required. Jaiswal et al. reported a method for the regioselective ortho-C–H bromination and iodination of arylacetamides using palladium(II) salts without requiring a bulky auxiliary directing group. rsc.org While applied to a different system, this highlights the potential of C-H activation for direct halogenation.

Another advanced catalytic method is halogen exchange. For example, copper(II) has been used to catalyze the exchange of bromine with radioactive iodine on benzamide substrates, a process that could be adapted for non-radioactive synthesis. snmjournals.org

| Strategy | Precursor | Catalyst System | Halogen Source | Key Principle |

| C-H Halogenation | Benzamide Derivative | Pd(II) or Ni(II) salts rsc.org | N-Iodosuccinimide (NIS) or N-Bromosuccinimide (NBS) rsc.org | Directing-group assisted activation of a specific C-H bond for halogenation. acs.orguu.edu |

| Halogen Exchange | 4-Bromobenzamide | Cu(II) Sulfate snmjournals.org | Iodide Source | Metal-catalyzed substitution of one halogen for another. snmjournals.org |

Regioselective Control in Synthesis

Achieving the correct 4-bromo-3-iodo substitution pattern is the central challenge, and the choice of synthetic strategy is dictated by the level of regiocontrol it offers.

Electrophilic Aromatic Substitution: As discussed in section 2.1.1, this approach offers the poorest regiocontrol. The outcome is determined by a combination of the electronic and steric effects of the substituents already on the ring, which can lead to mixtures of isomers.

The Sandmeyer Reaction: This classical method provides excellent regiocontrol. wikipedia.orgbyjus.com The position of the incoming halogen is precisely determined by the location of the amine group on the precursor molecule. By starting with 3-amino-4-bromobenzoic acid, the iodo group is installed unambiguously at the C3 position. google.com This makes it a highly reliable, albeit multi-step, strategy.

Directed C-H Activation/Metalation: This advanced strategy offers powerful regiocontrol by using a directing group to deliver a metal catalyst to a specific C-H bond, typically ortho to the directing group. rsc.orguu.edu While simple benzamides direct to the C2/C6 positions, more sophisticated, often removable, directing groups can be used to target other positions. For example, methods have been developed for the regioselective remote C-H halogenation of 8-substituted quinolines, demonstrating the power of directing groups to override inherent electronic preferences. rsc.orgmdpi.com Applying such a strategy to the benzamide system could provide a more atom-economical and direct route to the target compound compared to classical multi-step syntheses.

| Method | Regioselectivity | Typical Steps | Advantages | Disadvantages |

| Direct Electrophilic Halogenation | Low to Moderate | 1-2 | Potentially short route | Often produces isomeric mixtures; harsh conditions may be needed. |

| Sandmeyer Reaction | Excellent | 3-4 | High predictability and purity of desired isomer. wikipedia.org | Multi-step process; involves handling of diazonium salts. |

| Transition Metal-Catalyzed C-H Activation | High to Excellent | 1-2 | High atom economy; can create bonds at otherwise unreactive positions. rsc.org | Catalyst cost; may require specialized directing groups or ligands. |

Reactivity and Mechanistic Studies of 4 Bromo 3 Iodobenzamide

Halogen Reactivity in Cross-Coupling Reactions

The differential reactivity of the C-I and C-Br bonds in 4-bromo-3-iodobenzamide is a key feature that allows for selective functionalization of the aromatic ring. In general, the C-I bond is more reactive than the C-Br bond in palladium-catalyzed cross-coupling reactions, enabling sequential and site-selective modifications. nrochemistry.comresearchgate.net

Palladium-Catalyzed Sonogashira Cross-Coupling

The Sonogashira cross-coupling reaction, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, has been successfully applied to this compound. wikipedia.org Due to the higher reactivity of the C-I bond compared to the C-Br bond, the Sonogashira reaction can be performed selectively at the 3-position. nrochemistry.comwikipedia.org

This selective coupling was demonstrated in the synthesis of 2-amino-3-(arylalkynyl)-5-bromobenzamides, where 2-amino-5-bromo-3-iodobenzamide was reacted with terminal acetylenes in the presence of a palladium catalyst. researchgate.net The reaction proceeds under relatively mild conditions and tolerates a variety of functional groups on the alkyne partner. nih.govorganic-chemistry.org The resulting 3-alkynylated products can then undergo further transformations, such as cyclocondensation reactions to form heterocyclic systems. researchgate.net

Below is a table summarizing the conditions and outcomes of a typical Sonogashira coupling reaction involving a dihalogenated substrate.

| Substrate | Coupling Partner | Catalyst System | Solvent/Base | Temperature | Product | Yield |

|---|---|---|---|---|---|---|

| 2-Amino-5-bromo-3-iodobenzamide | Aryl acetylene (B1199291) | Pd/C-PPh3-CuI | Ethanol (B145695)/Triethylamine | Reflux | 2-Amino-5-bromo-3-(arylalkynyl)benzamide | Good |

Suzuki-Miyaura Cross-Coupling Potential

The Suzuki-Miyaura cross-coupling reaction, a palladium-catalyzed reaction between an organoboron compound and an organohalide, is another powerful tool for C-C bond formation. libretexts.orgtcichemicals.com Similar to the Sonogashira coupling, the differential reactivity of the halogens in this compound can be exploited to achieve selective coupling. The C-I bond is expected to react preferentially with a boronic acid or its ester in the presence of a palladium catalyst and a base. nih.gov

This chemoselectivity allows for the synthesis of 4-bromo-3-arylbenzamide derivatives. These intermediates can then be subjected to a second Suzuki-Miyaura coupling at the less reactive C-Br bond to introduce a different aryl or heteroaryl group, leading to the formation of unsymmetrical biaryl compounds. The choice of catalyst, ligand, base, and reaction conditions can influence the efficiency and selectivity of the coupling reaction. nih.govrsc.org

The following table illustrates the potential for selective Suzuki-Miyaura coupling.

| Substrate | Coupling Partner | Catalyst | Base | Solvent | Potential Product |

|---|---|---|---|---|---|

| This compound | Arylboronic acid | Pd(PPh3)4 | K2CO3 | Dioxane/Water | 4-Bromo-3-arylbenzamide |

Other Metal-Catalyzed Cross-Coupling Processes

Beyond Sonogashira and Suzuki-Miyaura reactions, this compound is a potential substrate for other metal-catalyzed cross-coupling reactions, including the Heck reaction, Buchwald-Hartwig amination, and Negishi coupling.

Heck Reaction : The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene. nih.govthieme-connect.de The higher reactivity of the C-I bond would likely lead to the selective formation of a 3-alkenyl-4-bromobenzamide. mdpi.com

Buchwald-Hartwig Amination : This palladium-catalyzed reaction enables the formation of C-N bonds by coupling an aryl halide with an amine. libretexts.org Selective amination at the 3-position of this compound is feasible, providing access to 3-amino-4-bromobenzamide (B582097) derivatives. rsc.orgnih.gov The choice of palladium precatalyst and phosphine (B1218219) ligand is crucial for achieving high yields. nih.gov

Negishi Coupling : This reaction utilizes an organozinc reagent and a nickel or palladium catalyst to form C-C bonds. researchgate.net The chemoselectivity would again favor reaction at the C-I bond.

Reactivity of Amide and Aromatic Moieties

Amide Functional Group Transformations

The amide group in this compound can undergo various transformations. For instance, it can be hydrolyzed to the corresponding carboxylic acid, 4-bromo-3-iodobenzoic acid, under acidic or basic conditions. The amide can also be reduced to an amine, 4-bromo-3-iodobenzylamine, using a strong reducing agent like lithium aluminum hydride. These transformations provide pathways to other classes of compounds while retaining the reactive halogen handles for further functionalization.

Electrophilic and Nucleophilic Aromatic Substitution Potential

The aromatic ring of this compound is deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the bromo, iodo, and carboxamide groups. lumenlearning.commasterorganicchemistry.comlibretexts.org However, under harsh conditions, further substitution could potentially occur, directed by the existing substituents.

Conversely, the presence of these electron-withdrawing groups makes the aromatic ring more susceptible to nucleophilic aromatic substitution (SNA_r). wikipedia.orglibretexts.org A strong nucleophile could potentially displace one of the halogen atoms, although this is generally less common than metal-catalyzed cross-coupling reactions for aryl halides. The relative leaving group ability (I > Br) would favor substitution at the 3-position. ossila.com

Reaction Kinetics and Proposed Mechanistic Pathways

The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in this compound is a key determinant of its synthetic utility. This reactivity is influenced by factors such as bond dissociation energies, the nature of the attacking reagent, and the reaction conditions, including the use of transition metal catalysts.

Kinetic Studies of Halogen Replacement

While specific kinetic data for this compound is not extensively documented in publicly available literature, the relative rates of halogen replacement can be inferred from established principles of organic chemistry and studies on analogous compounds. In reactions involving the cleavage of the carbon-halogen bond, such as in nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, the reactivity order is generally I > Br > Cl > F. nih.govwikipedia.org This trend is primarily attributed to the bond dissociation energies (BDEs) of the carbon-halogen bonds; the C-I bond is the weakest and therefore the most easily broken. researchgate.netnih.gov

In the context of this compound, the iodine atom at the meta-position relative to the amide group is expected to be significantly more reactive towards replacement than the bromine atom at the para-position. This is especially true in metal-catalyzed reactions, such as the Suzuki-Miyaura coupling, where the oxidative addition of the palladium catalyst to the C-I bond is the rate-determining step and occurs much more readily than with the C-Br bond. wikipedia.orglibretexts.org

A study on the nickel-catalyzed reactions of ortho-haloaryl templates further supports this reactivity trend, demonstrating a halogen replacement order of I > Br > Cl. shu.ac.uk Although this compound does not have an ortho-halogen, the underlying principle of differential halogen reactivity based on bond strength remains applicable.

Table 1: Predicted Relative Reaction Rates for Halogen Replacement in this compound

| Reaction Type | Position of Halogen Replacement | Predicted Relative Rate | Primary Justification |

| Palladium-Catalyzed Cross-Coupling | 3-Iodo | Faster | Lower C-I bond dissociation energy facilitates oxidative addition. nih.govresearchgate.net |

| 4-Bromo | Slower | Higher C-Br bond dissociation energy. researchgate.net | |

| Nucleophilic Aromatic Substitution | 3-Iodo | Faster | Iodine is a better leaving group than bromine. |

| 4-Bromo | Slower | Bromine is a poorer leaving group than iodine. |

It is important to note that the amide group, through its electron-donating resonance effect, can activate the ortho and para positions towards electrophilic attack. libretexts.orgyoutube.com However, in the context of halogen replacement by nucleophiles or in metal-catalyzed cross-coupling reactions, the inherent reactivity of the halogens themselves is the dominant factor.

Mechanistic Elucidation of Reactivity Patterns

The mechanistic pathways for reactions involving this compound are dictated by the nature of the reagents and conditions employed. Two primary mechanisms are considered for halogen replacement: nucleophilic aromatic substitution (SNAr) and transition metal-catalyzed cross-coupling.

Nucleophilic Aromatic Substitution (SNAr)

The proposed mechanism for the SNAr reaction of this compound with a generic nucleophile (Nu-) would proceed as follows:

Nucleophilic Attack: The nucleophile attacks the carbon atom bonded to the iodine, as the C-I bond is more polarized and iodine is a better leaving group than bromine. This forms a Meisenheimer complex.

Stabilization: The negative charge of the Meisenheimer complex is delocalized across the aromatic ring.

Leaving Group Departure: The iodide ion is eliminated, restoring the aromaticity of the ring and yielding the 3-substituted-4-bromobenzamide.

Transition Metal-Catalyzed Cross-Coupling

In reactions such as the Suzuki-Miyaura, Heck, or Buchwald-Hartwig couplings, a transition metal catalyst, typically palladium, facilitates the reaction. wikipedia.org The generally accepted catalytic cycle involves three key steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond. Due to the lower bond dissociation energy of the C-I bond compared to the C-Br bond, oxidative addition will occur selectively at the 3-position. nih.govresearchgate.net This forms a square planar palladium(II) complex.

Transmetalation (for Suzuki-Miyaura): In a Suzuki coupling, an organoboron reagent (e.g., a boronic acid) transfers its organic group to the palladium complex, displacing the halide. This step is typically facilitated by a base.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.

Given the significant difference in reactivity between the C-I and C-Br bonds, it is possible to perform sequential cross-coupling reactions on this compound. A first coupling reaction can be carried out under mild conditions to selectively replace the iodine atom, followed by a second coupling under more forcing conditions to replace the bromine atom. This stepwise functionalization highlights the synthetic value of having two different halogens on the same aromatic scaffold.

4 Bromo 3 Iodobenzamide As a Versatile Synthetic Synthon and Molecular Scaffold

Access to Complex Nitrogen-Containing Heterocycles

The unique structural and electronic properties of 4-bromo-3-iodobenzamide, particularly its 2-amino derivative, have been harnessed to build a variety of heterocyclic systems, which are core motifs in many biologically active compounds.

Indole (B1671886) Scaffold Construction

The indole nucleus is a cornerstone of medicinal chemistry. The functionalized aniline (B41778) derivative, 2-amino-5-bromo-3-iodobenzamide, serves as a key precursor for the synthesis of 2-aryl-1H-indole-7-carboxamides. This transformation is achieved through a domino sequence involving a palladium-catalyzed Sonogashira cross-coupling reaction with terminal acetylenes. The resulting 2-amino-3-(arylalkynyl)benzamides then undergo a subsequent palladium-catalyzed heteroannulation to furnish the desired indole-7-carboxamide framework. This method highlights the utility of the ortho-iodoaniline moiety in constructing the pyrrole (B145914) ring of the indole system.

Quinazoline and Dihydroquinazolinone Architectures

Quinazolines and their reduced forms, dihydroquinazolinones, are privileged scaffolds in drug discovery. Research has demonstrated that 2-amino-5-bromo-3-iodobenzamide is an effective starting material for creating these structures. beilstein-journals.orgorganic-chemistry.orgresearchgate.net The synthesis commences with a selective Sonogashira cross-coupling at the more reactive C-I bond to introduce an aryl acetylene (B1199291) group. beilstein-journals.orgorganic-chemistry.org The intermediate, a 2-amino-3-(arylethynyl)-5-bromobenzamide, is then subjected to a boric acid-mediated cyclocondensation with various benzaldehyde (B42025) derivatives. beilstein-journals.orgorganic-chemistry.org This step constructs the dihydroquinazolinone ring, yielding 2-aryl-8-(arylethynyl)-6-bromo-2,3-dihydroquinazolin-4(1H)-ones in good yields. beilstein-journals.orgorganic-chemistry.org This sequential, one-pot approach provides efficient access to diversely substituted dihydroquinazolinone architectures. rsc.org

Table 1: Synthesis of 2,3-Dihydroquinazolin-4(1H)-one Derivatives

| Starting Material | Reagents | Product | Yield |

|---|

Yield data not always specified in the provided source materials.

Pyrrolo[3,2,1-ij]quinazolin-1-one Systems

Expanding on the dihydroquinazolinone synthesis, this compound is instrumental in constructing more complex, fused heterocyclic systems such as the 2,3-dihydro-1H-pyrrolo[3,2,1-ij]quinazolin-1-ones. beilstein-journals.orgorganic-chemistry.orgresearchgate.net This synthesis is a prime example of a molecular hybridization approach where a pyrrole ring is fused onto the dihydroquinazolinone framework. beilstein-journals.orgorganic-chemistry.orgresearchgate.net The process begins with the synthesis of 2-aryl-8-(arylethynyl)-6-bromo-2,3-dihydroquinazolin-4(1H)-ones as described previously. These intermediates then undergo a palladium chloride-mediated endo-dig cyclization, where the amide nitrogen attacks the ortho-alkynyl group, to form the tricyclic pyrrolo[3,2,1-ij]quinazolin-1-one core. beilstein-journals.orgorganic-chemistry.org This elegant cascade reaction demonstrates the power of using a strategically halogenated synthon to build molecular complexity in a controlled manner. beilstein-journals.orgorganic-chemistry.org

Isoquinoline (B145761) and Isoindolinone Frameworks

The ortho-dihalo substitution pattern of this compound makes it a potential precursor for isoquinoline and isoindolinone skeletons, which are present in numerous natural products and pharmaceuticals. orgsyn.orggoogle.com General synthetic routes for these heterocycles often rely on ortho-functionalized benzene (B151609) derivatives, such as ortho-halobenzamides or ortho-alkynylbenzamides. beilstein-journals.orgresearchgate.netacs.orgacs.org

For instance, the synthesis of 4-methylene-3,4-dihydroisoquinolin-1(2H)-ones has been achieved through a cascade reaction involving the cyclocarbopalladation of N-propargyl-2-iodobenzamides. beilstein-journals.org By analogy, N-alkylation of this compound followed by Sonogashira coupling could provide suitable substrates for similar palladium-catalyzed cyclizations to access functionalized isoquinolinones.

Similarly, copper-catalyzed C-H aminative cyclization of 2-alkyl-N-arylbenzamides is a known method for producing N-aryl-isoindolinones. organic-chemistry.org The this compound scaffold could be elaborated into appropriate starting materials for such intramolecular cyclizations. Furthermore, palladium-catalyzed cyclocarbonylative reactions of 2-ethynylbenzamides provide access to 3-alkylideneisoindolin-1-ones. acs.orgacs.org This suggests a pathway where the iodo-substituent of this compound could be converted to an ethynyl (B1212043) group, setting the stage for a subsequent cyclization to form the isoindolinone ring.

Advanced Synthetic Strategies Utilizing the Scaffold

The inherent reactivity and structural features of this compound allow for its use in sophisticated synthetic strategies aimed at the rapid generation of molecular diversity and complexity.

Molecular Hybridization Approaches

Molecular hybridization is a rational drug design strategy that combines two or more pharmacophoric units from different bioactive compounds into a single new molecule. researchgate.net This approach aims to create hybrid compounds with enhanced affinity, improved potency, or a modified activity profile compared to the parent molecules. researchgate.netresearchgate.net

The synthesis of 2,3-dihydro-1H-pyrrolo[3,2,1-ij]quinazolin-1-ones from 2-amino-5-bromo-3-iodobenzamide is a clear application of this concept. beilstein-journals.orgorganic-chemistry.orgresearchgate.net Researchers envisioned that fusing a pyrrole ring (a common motif in bioactive molecules) onto a dihydroquinazolinone framework could lead to novel compounds with interesting biological properties. beilstein-journals.orgorganic-chemistry.org The use of 2-amino-5-bromo-3-iodobenzamide was central to this strategy, as its di-halogenated nature allowed for the sequential and regioselective introduction of the necessary functionalities to first build the dihydroquinazolinone and then facilitate the final intramolecular cyclization to construct the fused pyrrole ring. beilstein-journals.orgorganic-chemistry.org This demonstrates how a versatile scaffold like this compound is not just a passive building block but an active enabler of advanced synthetic designs like molecular hybridization.

Multi-Component Reaction (MCR) Integration

The structural framework of this compound and its derivatives is highly amenable to multi-component reactions (MCRs), which allow for the construction of complex molecular architectures in a single synthetic operation. The presence of the iodo-substituent, in particular, makes these compounds valuable substrates for metal-catalyzed MCRs.

Research has demonstrated the utility of 2-iodobenzamide (B1293540) derivatives in copper-catalyzed three-component reactions. beilstein-journals.orgbeilstein-journals.org For instance, a reaction involving 2-iodobenzamide (17), a terminal alkyne (18), and an indole or pyrrole derivative (19) can be used to generate 3,3-disubstituted isoindolinone derivatives (20), notable for containing a newly formed quaternary carbon center. beilstein-journals.org This process can be conducted in water using an inexpensive and reusable nanodomain cuprous oxide catalyst. beilstein-journals.org Similarly, other MCRs, such as the Ugi four-component reaction (Ugi-4CR), have been employed with derivatives like 2-formylbenzoic acid to produce highly functionalized lactams and tetrahydrodiisoindoloquinoxalinecarboxamides. beilstein-journals.orgmdpi.com Copper-catalyzed tandem reactions of N-propargyl-2-iodobenzamides with sodium azide (B81097) have also been developed to efficiently synthesize beilstein-journals.orgCurrent time information in Bangalore, IN.researchgate.nettriazolo[1,5-a] Current time information in Bangalore, IN.researchgate.netbenzodiazepin-6(5H)-ones under mild conditions. thieme-connect.com These examples underscore the capacity of the iodobenzamide scaffold to participate in convergent synthetic strategies, rapidly building molecular complexity from simple precursors.

Polycarbo-substituted Systems Development

The this compound scaffold is an exemplary synthon for the development of polycarbo-substituted systems, largely due to the differential reactivity of its carbon-halogen bonds. The carbon-iodine (C-I) bond is significantly more reactive towards transition metal-catalyzed oxidative addition than the carbon-bromine (C-Br) bond. nih.govsemanticscholar.org This reactivity difference enables selective, sequential functionalization.

A prominent application is the synthesis of novel 2,3-dihydro-1H-pyrrolo[3,2,1-ij]quinazolin-1-ones. nih.govsemanticscholar.org The synthesis commences with a selective Sonogashira cross-coupling reaction at the more reactive C-I position of 2-amino-5-bromo-3-iodobenzamide with various aryl acetylenes. nih.govsemanticscholar.org This step leaves the C-Br bond intact for subsequent transformations. The resulting 2-amino-3-(arylethynyl)-5-bromobenzamides then undergo boric acid-mediated cyclocondensation with benzaldehyde derivatives, followed by a final palladium-catalyzed endo-dig cyclization to furnish the complex, poly-substituted heterocyclic system. nih.gov This stepwise approach allows for the precise installation of multiple, distinct carbon-based substituents onto the aromatic core. This strategy highlights how the intrinsic properties of the di-halogenated scaffold can be exploited to construct complex molecular frameworks that would be challenging to assemble otherwise. mdpi.com

Role in Medicinal Chemistry Research and Scaffold Design

The this compound framework serves as a valuable scaffold in medicinal chemistry, offering a pre-functionalized and sterically defined starting point for the synthesis of novel bioactive molecules.

Conceptual Frameworks for Scaffold Selection and Design

The selection of the this compound scaffold in drug design is guided by principles of synthetic tractability and structure-based design. rsc.org The key conceptual advantage lies in the presence of two different halogen atoms (bromine and iodine) at specific positions on the benzamide (B126) core. These halogens act as synthetic handles that can be addressed in a controlled, stepwise manner using selective cross-coupling reactions. nih.gov

The C–I bond is weaker and more readily undergoes oxidative addition with palladium catalysts compared to the C–Br bond. conicet.gov.ar This predictable reactivity hierarchy allows medicinal chemists to first introduce a substituent at the 3-position via reactions like Sonogashira or Suzuki coupling, and then, in a subsequent step, introduce a different functional group at the 4-position. This strategic, sequential functionalization is a cornerstone of modern scaffold-based drug design, enabling the systematic exploration of the chemical space around the core structure to optimize interactions with a biological target. rsc.org Furthermore, the benzamide moiety itself is a common pharmacophore that can form crucial hydrogen bonding interactions with protein targets. digitellinc.com The strategic placement of halogens can also lead to beneficial halogen bonds with the target protein, further stabilizing the ligand-protein complex. researchgate.net

Derivatization for Pharmacological Investigation

Derivatization of the this compound scaffold is a key strategy for investigating structure-activity relationships (SAR) and discovering compounds with therapeutic potential. By systematically modifying the core, researchers can probe how different substituents affect biological activity.

A clear example is the synthesis of 2,3-dihydro-1H-pyrrolo[3,2,1-ij]quinazolin-1-ones, which were evaluated for in vitro cytotoxicity against several human cancer cell lines. nih.govmdpi.com Starting from 2-amino-5-bromo-3-iodobenzamide, derivatization was achieved through an initial Sonogashira coupling with various aryl acetylenes, followed by cyclocondensation with different benzaldehyde derivatives. nih.gov This approach generated a library of analogs with diverse substitutions.

Biological testing revealed that most of the synthesized compounds were inactive, but two derivatives, 4h and 4i , showed notable cytotoxic effects. nih.govmdpi.com Compound 4h was found to be the most potent against all three tested cell lines, while compound 4i exhibited significant and selective cytotoxicity against vascular tumor endothelial cells. mdpi.com These findings demonstrate how targeted derivatization of the initial scaffold can lead to the identification of compounds with potent and selective pharmacological activity.

| Compound | Substituents | MCF-7 IC₅₀ (µM) | B16 IC₅₀ (µM) | sEnd.2 IC₅₀ (µM) | Source |

|---|---|---|---|---|---|

| 4h | 3-(4-methoxyphenyl), 5-(4-fluorophenyl) | 0.83 | 0.66 | 0.95 | mdpi.com |

| 4i | 3-phenyl, 5-(3-chlorophenyl) | 11.35 | 9.36 | 0.80 | mdpi.com |

Bioisosteric Strategies in Analog Design

Bioisosteric replacement is a widely used strategy in medicinal chemistry to optimize the properties of a lead compound, such as potency, selectivity, and metabolic stability, by substituting one functional group with another that has similar physicochemical properties. drughunter.comnih.gov

In the context of benzamide-based drug design, bioisosterism can be applied in several ways. One approach involves the replacement of the amide bond itself. nih.govnih.gov Studies on anthelmintic benzamides have explored replacing the amide with bioisosteres like thioamides and selenoamides. mdpi.com These modifications preserve the essential geometry of the amide group while altering its electronic and hydrogen-bonding characteristics, which can fine-tune biological activity. mdpi.com Other non-classical bioisosteres for the amide group include five-membered heterocyclic rings like triazoles and oxadiazoles, which can mimic the hydrogen bonding pattern while potentially improving metabolic stability. nih.govnih.gov

Another common bioisosteric strategy is the substitution of specific atoms or groups on the scaffold. The trifluoromethyl (-CF3) group, for example, is often used as a bioisostere for a methyl (-CH3) or chloro (Cl) group. wikipedia.org The -CF3 group is strongly electron-withdrawing and can improve metabolic stability by blocking sites of oxidative metabolism. researchgate.netwikipedia.org Its introduction can enhance binding affinity through favorable interactions with the target protein and improve pharmacokinetic properties, making it a valuable tool in the design of analogs derived from scaffolds like this compound. researchgate.netresearchgate.net

Structural Elucidation and Spectroscopic Characterization Methodologies

Advanced Spectroscopic Techniques for Molecular Structure

Spectroscopy is the cornerstone of molecular characterization, utilizing the interaction of electromagnetic radiation with the molecule to reveal details about its electronic structure, vibrational modes, and the chemical environment of its constituent atoms.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution. By observing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the molecule.

For 4-Bromo-3-iodobenzamide, the ¹H NMR spectrum is expected to show distinct signals for the three aromatic protons and the two amide protons. The aromatic protons would appear as a complex multiplet system due to spin-spin coupling. Specifically, the proton at C6 (adjacent to the iodine) would likely be a doublet, the proton at C2 (adjacent to the amide) a doublet, and the proton at C5 (between Br and I) a doublet of doublets. The two protons of the primary amide group (-CONH₂) would typically appear as a single broad singlet due to their chemical equivalence and rapid exchange, though they can sometimes resolve into two separate signals.

The ¹³C NMR spectrum would complement this by showing seven distinct signals: one for the carbonyl carbon of the amide group (typically in the 165-170 ppm region) and six for the aromatic carbons. The carbons directly bonded to the electronegative bromine and iodine atoms (C4 and C3, respectively) would exhibit characteristic chemical shifts. Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to definitively assign which proton is attached to which carbon and to confirm the connectivity of the aromatic ring protons.

Table 1: Predicted NMR Spectroscopic Data for this compound

| Technique | Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity / Notes |

| ¹H NMR | -CONH₂ | ~7.5 - 8.5 | br s (2H) |

| Ar-H2 | ~7.8 - 8.0 | d | |

| Ar-H5 | ~7.6 - 7.8 | dd | |

| Ar-H6 | ~8.1 - 8.3 | d | |

| ¹³C NMR | C=O | ~168 | - |

| C1 | ~135 | - | |

| C2 | ~129 | - | |

| C3-I | ~95 | Carbon bearing iodine | |

| C4-Br | ~124 | Carbon bearing bromine | |

| C5 | ~139 | - | |

| C6 | ~132 | - |

Predicted data based on substituent effects and analysis of similar halogenated benzamides.

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. acs.org Specific functional groups absorb IR radiation or scatter Raman light at characteristic frequencies, making this a powerful method for functional group identification.

For this compound, the IR and Raman spectra would provide clear evidence for the primary amide and substituted benzene (B151609) functionalities. Key expected vibrations include:

N-H Stretching: Symmetrical and asymmetrical stretching of the amide N-H bonds, typically appearing as two distinct bands in the 3100-3400 cm⁻¹ region.

C=O Stretching (Amide I band): A strong, sharp absorption band around 1650-1680 cm⁻¹, characteristic of the carbonyl group in a primary amide.

N-H Bending (Amide II band): A significant band located near 1620-1650 cm⁻¹.

Aromatic C-H Stretching: Signals appearing just above 3000 cm⁻¹.

Aromatic C=C Stretching: A series of bands in the 1450-1600 cm⁻¹ region.

C-Br and C-I Stretching: These vibrations occur at lower frequencies, typically below 700 cm⁻¹ and 600 cm⁻¹ respectively, and are more readily observed in the far-IR region or by Raman spectroscopy.

Table 2: Predicted Vibrational Spectroscopy Data for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Technique | Expected Intensity |

| Asymmetric & Symmetric N-H Stretch | 3100 - 3400 | IR, Raman | Medium-Strong |

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman | Medium |

| C=O Stretch (Amide I) | 1650 - 1680 | IR | Strong |

| N-H Bend (Amide II) | 1620 - 1650 | IR | Medium-Strong |

| Aromatic C=C Ring Stretch | 1450 - 1600 | IR, Raman | Variable |

| C-N Stretch | 1380 - 1420 | IR | Medium |

| C-Br Stretch | 550 - 690 | IR, Raman | Medium |

| C-I Stretch | 500 - 600 | IR, Raman | Medium |

Predicted data based on characteristic group frequencies and data from compounds like 4-bromobenzamide (B181206). chemicalbook.com

UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. The resulting spectrum provides information about the conjugated systems within a molecule. msu.edu The benzamide (B126) moiety itself is a chromophore. The presence of bromine and iodine atoms as substituents on the benzene ring acts as auxochromes, which can cause a bathochromic (red) shift of the absorption maxima (λ_max) compared to unsubstituted benzamide. The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or methanol, would be expected to show characteristic absorption bands related to the π → π* transitions of the aromatic system.

Table 3: Predicted UV-Vis Absorption Data for this compound

| Solvent | Predicted λ_max (nm) | Transition Type |

| Ethanol | ~210 - 230 | π → π |

| ~270 - 290 | π → π (Benzene Ring) |

Predicted data based on the benzoyl chromophore and auxochromic effects of halogens, referencing related compounds. mdpi.com

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of a molecule. It measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to four or five decimal places). This allows for the calculation of a unique elemental formula. For this compound (C₇H₅BrINO), HRMS would provide an exact mass that distinguishes it from any other compound with the same nominal mass. Furthermore, the presence of bromine, which has two abundant isotopes (⁷⁹Br, ~50.7% and ⁸¹Br, ~49.3%), would result in a characteristic isotopic pattern for the molecular ion ([M]⁺) and its fragments, with two peaks of nearly equal intensity separated by two mass units, providing definitive evidence for the presence of a single bromine atom.

Table 4: Predicted High-Resolution Mass Spectrometry Data for this compound

| Ion Formula | Calculated Monoisotopic Mass (Da) | Notes |

| [C₇H₅⁷⁹BrINO]⁺ | 324.8599 | Molecular ion with ⁷⁹Br |

| [C₇H₅⁸¹BrINO]⁺ | 326.8579 | Molecular ion with ⁸¹Br |

Calculated values for the protonated molecular ion [M+H]⁺ or radical cation M⁺•.

Electronic Absorption Spectroscopy (UV-Vis)

Solid-State Structural Analysis and Crystallography

While spectroscopic methods define molecular connectivity and functional groups, crystallographic techniques provide the ultimate proof of structure by mapping the precise three-dimensional positions of atoms in the solid state.

Single-Crystal X-ray Diffraction (SCXRD) is the gold standard for molecular structure determination. bruker.com When a well-ordered single crystal of this compound is irradiated with X-rays, the resulting diffraction pattern can be mathematically analyzed to generate a 3D model of the electron density, and thus the atomic positions.

This analysis yields precise measurements of all bond lengths, bond angles, and torsion angles, confirming the substitution pattern on the benzene ring and the geometry of the amide group. Crucially, SCXRD also reveals the crystal packing, detailing the intermolecular interactions that govern the solid-state architecture. For primary benzamides, a common and expected interaction is the formation of centrosymmetric hydrogen-bonded dimers, where the amide groups of two separate molecules link via a pair of N-H···O hydrogen bonds, forming a characteristic R²₂(8) ring motif. researchgate.net Other non-covalent interactions, such as halogen bonding (e.g., C-I···O or C-Br···O) and π-stacking between aromatic rings, could also be identified, providing a complete picture of the supramolecular assembly. acs.org

Table 5: Plausible Single-Crystal X-ray Diffraction Parameters for this compound

| Parameter | Plausible Value / Description |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or Pbca (common for centrosymmetric packing) |

| Key Bond Lengths (Å) | C-I: ~2.10 Å; C-Br: ~1.90 Å; C=O: ~1.24 Å; C-N: ~1.33 Å |

| Key Intermolecular Interaction | Centrosymmetric N-H···O hydrogen bonds forming R²₂(8) dimers |

These parameters are hypothetical, based on common values for similar organic molecules and known packing motifs of benzamides. researchgate.netresearchgate.netmdpi.com

Based on a comprehensive search of available scientific literature and crystallographic databases, there is currently no published research detailing the specific structural and spectroscopic characterization of This compound through Hirshfeld surface analysis, energy framework calculations, or studies on its polymorphic forms.

These advanced analytical techniques require single-crystal X-ray diffraction data as a prerequisite, which does not appear to be publicly available for this specific compound. While studies involving these methods have been conducted on structurally related molecules, such as other halogenated benzamides mdpi.comresearchgate.net, this information cannot be extrapolated to this compound, as even minor structural changes (like the position or nature of a halogen substituent) can significantly alter the crystal packing, intermolecular interactions, and potential for polymorphism.

Therefore, the requested article with the specified outline cannot be generated with scientific accuracy at this time due to the absence of the necessary experimental and computational data for this compound.

Computational and Theoretical Investigations of 4 Bromo 3 Iodobenzamide

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the condensed phases. For 4-Bromo-3-iodobenzamide, DFT has been instrumental in elucidating its fundamental properties.

Geometric Optimization and Electronic Structure Calculations

DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in the this compound molecule, a process known as geometric optimization. These calculations often utilize functionals like B3LYP in combination with basis sets such as 6-311++G(d,p) for most atoms and LanL2DZ ECP for the iodine atom. mdpi.com The optimized geometry reveals key bond lengths and angles, providing a foundational understanding of the molecule's shape and steric profile. For instance, in related halogenated aromatic compounds, typical carbon-bromine and carbon-iodine bond lengths are approximately 1.879 Å and 2.064 Å, respectively.

Electronic structure calculations, also performed using DFT, provide information about the distribution of electrons within the molecule. This includes the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that helps in understanding the chemical reactivity and kinetic stability of the molecule. researchgate.net Theoretical studies on similar molecules have shown that the presence of halogen atoms significantly influences the electronic properties. beilstein-journals.org

Table 1: Representative Calculated Geometric Parameters for Halogenated Benzamides

| Parameter | Value |

|---|---|

| C-Br Bond Length | ~1.88 Å |

| C-I Bond Length | ~2.06 Å |

| C-C-C Bond Angles | 119.2° - 120.6° |

Spectroscopic Property Prediction and Correlation with Experimental Data

DFT methods are highly effective in predicting various spectroscopic properties, which can then be compared with experimental data for validation. Theoretical calculations can simulate infrared (IR), Raman, and UV-Vis spectra. mdpi.com For example, the vibrational frequencies calculated using DFT can be correlated with the peaks observed in experimental FT-IR and FT-Raman spectra, aiding in the assignment of vibrational modes. researchgate.net

Similarly, Time-Dependent DFT (TD-DFT) is used to predict electronic absorption spectra. mdpi.com The calculated absorption wavelengths (λmax) can be compared with those obtained from UV-Vis spectroscopy. mdpi.com While a direct match is not always achieved due to solvent effects and other environmental factors, a close similarity between the experimental and simulated spectra provides confidence in the computational model. mdpi.com

Molecular Electrostatic Potential (MEP) Analysis for Reactivity Sites

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for identifying the reactive sites within a molecule. The MEP map illustrates the charge distribution and allows for the prediction of sites susceptible to electrophilic and nucleophilic attack. researchgate.net In the MEP map, regions of negative potential (typically colored red) indicate electron-rich areas that are prone to electrophilic attack, while regions of positive potential (blue) are electron-deficient and susceptible to nucleophilic attack. researchgate.net For molecules containing halogens, a region of positive electrostatic potential, known as a "sigma-hole" (σ-hole), can exist on the outermost portion of the halogen atom along the extension of the covalent bond. nih.gov The magnitude of this σ-hole is crucial in determining the strength of halogen bonding. nih.gov

Analysis of Non-Covalent Interactions

Non-covalent interactions are weak interactions between molecules or between different parts of the same molecule. khanacademy.orgopenstax.org They play a critical role in the supramolecular assembly and crystal packing of this compound.

Halogen Bonding (Iodine and Bromine) Interactions

Both bromine and iodine atoms in this compound can participate in halogen bonding. Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic species (a Lewis base). acs.org This interaction is directional and arises from the anisotropic distribution of electron density on the halogen atom, leading to the formation of a positive σ-hole. nih.gov

The iodine atom, being larger and more polarizable than bromine, generally forms stronger halogen bonds. nih.gov These interactions, denoted as C-I···X and C-Br···X (where X is a nucleophile), play a significant role alongside hydrogen bonds in directing the crystal packing of this compound. The interplay between hydrogen and halogen bonds can lead to the formation of complex and robust three-dimensional networks. researchgate.net The classification of halogen-halogen interactions into Type I and Type II, based on the geometry of the contact, is also a key aspect of analyzing the crystal structure of such compounds. researchgate.net

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

Pi-Stacking and Dispersive Interactions

The supramolecular architecture of crystalline solids is dictated by a complex interplay of non-covalent interactions. In the case of aromatic compounds like this compound, π-stacking and dispersive forces are crucial in determining the crystal packing. Pi-stacking involves the attractive, non-covalent interactions between the electron-rich π-systems of aromatic rings. These can manifest in various geometries, including face-to-face or offset arrangements, contributing significantly to crystal stability.

Dispersive interactions are a component of van der Waals forces and are ubiquitous, arising from temporary fluctuations in electron density. For this compound, the presence of large, polarizable halogen atoms (bromine and iodine) introduces other significant directional interactions, primarily halogen bonding. nih.gov A halogen bond (X-bond) is a highly directional, non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. acs.org The electron density on the halogen atom is anisotropically distributed, creating a region of positive electrostatic potential (the σ-hole) on the outermost portion of the halogen, opposite to the covalent bond, which can interact favorably with electron-rich regions like a π-system. acs.org

While specific crystallographic studies detailing the π-stacking in this compound were not found, analysis of closely related structures provides significant insight. For instance, the crystal structure of 2-iodobenzamide (B1293540) features sheets of molecules formed by a combination of N—H⋯O hydrogen bonds and, notably, C—I⋯π(ring) halogen bonds. researchgate.net Similarly, computational studies on other halogenated compounds have identified C-Br···π intermolecular interactions. researchgate.net These findings suggest that for this compound, the molecular assembly is likely governed by a synergy of conventional hydrogen bonding between amide groups and these influential halogen-π interactions. The large and highly polarizable iodine and bromine atoms would be expected to form strong halogen bonds, which may direct the crystal packing in a way that either competes with or modifies traditional π-π stacking. nih.gov

Computational techniques such as Hirshfeld surface analysis and energy framework calculations are powerful tools for dissecting and quantifying the various intermolecular interactions within a crystal. researchgate.netnih.gov These methods allow for the visualization and calculation of the energetic contributions of different forces, such as coulombic (electrostatic) and dispersion energies, providing a detailed picture of the packing hierarchy. researchgate.netnih.gov For a molecule like this compound, such an analysis would likely reveal a complex energy landscape where hydrogen bonds, halogen bonds, and other dispersive forces collectively stabilize the solid-state structure.

Quantum Chemical Descriptors and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide profound insights into the electronic structure and chemical reactivity of molecules. saci.co.za By calculating various reactivity descriptors, it is possible to predict the stability, reactivity, and specific sites of interaction for a molecule like this compound. These descriptors are categorized as either global, describing the molecule as a whole, or local, identifying reactivity at specific atomic sites. iscbindia.com

Global Reactivity Descriptors (e.g., Hardness, Electrophilicity Index)

Key global reactivity descriptors include:

Chemical Hardness (η): This descriptor quantifies the resistance of a molecule to a change in its electron configuration. A molecule with a large HOMO-LUMO energy gap is considered "hard," indicating high kinetic stability and low reactivity. Conversely, a "soft" molecule has a small energy gap and is more reactive. dergipark.org.trnih.gov

Electrophilicity Index (ω): This index measures the propensity of a species to accept electrons, acting as an electrophile. banglajol.info It quantifies the stabilization in energy when the system acquires additional electronic charge from the environment. nih.gov

These parameters are typically calculated using DFT methods, such as B3LYP, with a suitable basis set like 6-311++G(d,p). researchgate.netbanglajol.info The solvent environment can also be modeled, as solvation can alter the values of these reactivity descriptors. researchgate.netbanglajol.info

| Descriptor | Symbol | Formula | Significance |

|---|---|---|---|

| Ionization Potential | I | I ≈ -EHOMO | The minimum energy required to remove an electron from the molecule. |

| Electron Affinity | A | A ≈ -ELUMO | The energy released when an electron is added to the molecule. |

| Chemical Hardness | η | η = (I - A) / 2 | Measures resistance to change in electron distribution; an indicator of stability. dergipark.org.tr |

| Chemical Potential | μ | μ = -(I + A) / 2 | Represents the "escaping tendency" of electrons from a system. |

| Electronegativity | χ | χ = (I + A) / 2 | Measures the power of an atom or group to attract electrons. |

| Electrophilicity Index | ω | ω = μ2 / (2η) | Quantifies the ability of a molecule to act as an electrophile. nih.gov |

| Chemical Softness | S | S = 1 / (2η) | The reciprocal of hardness; indicates higher reactivity. dergipark.org.tr |

Local Reactivity Descriptors (e.g., Parr Functions)

Parr functions are derived from the spin density distribution of the radical cation and radical anion of the neutral molecule. researchgate.net

Electrophilic Parr Function (P⁺(r)): This function identifies sites within a molecule that are most susceptible to a nucleophilic attack. The atom with the highest P⁺(r) value is the most electrophilic center.

Nucleophilic Parr Function (P⁻(r)): This function identifies the sites most susceptible to an electrophilic attack. The atom with the highest P⁻(r) value is the most nucleophilic center.

For this compound, the application of Parr functions would allow for a detailed mapping of its reactivity. One would predict that the electrophilic Parr function, P⁺(r), would show high values on the carbonyl carbon of the amide group and the aromatic carbons bonded to the bromine and iodine atoms, marking them as the primary sites for nucleophilic attack. Conversely, the nucleophilic Parr function, P⁻(r), would likely highlight the nitrogen and oxygen atoms, as well as specific positions on the aromatic ring that are relatively electron-rich, as the centers for electrophilic attack.

| Descriptor | Symbol | Derivation | Predicted Reactivity |

|---|---|---|---|

| Electrophilic Parr Function | P+(r) | Based on the spin density of the radical anion. researchgate.net | The site where P+(r) is maximal is the most favorable for nucleophilic attack. researchgate.net |

| Nucleophilic Parr Function | P-(r) | Based on the spin density of the radical cation. researchgate.net | The site where P-(r) is maximal is the most favorable for electrophilic attack. researchgate.net |

Crystal Engineering and Supramolecular Chemistry of 4 Bromo 3 Iodobenzamide and Analogues

Principles of Crystal Design and Directed Assembly

Crystal design involves the strategic selection of molecular building blocks and the exploitation of their intermolecular interactions to construct crystalline materials with desired structures and properties. The primary goal is to guide the self-assembly process towards a specific, predetermined crystalline arrangement. This is often achieved through the use of supramolecular synthons, which are robust and predictable non-covalent interactions that act as the "glue" holding the crystal lattice together. nih.gov

The concept of directed assembly extends to creating more complex structures by incorporating multiple, orthogonal interactions. In the case of halogenated benzamides like 4-bromo-3-iodobenzamide, both hydrogen bonds and halogen bonds can be utilized simultaneously to build multidimensional networks. rsc.org The directionality and specificity of these interactions are key to achieving control over the final crystal architecture.

Influence of Halogen and Hydrogen Bonding on Crystal Packing

The crystal packing of this compound and its analogues is significantly influenced by a combination of hydrogen and halogen bonds. The primary amide group typically forms strong N-H···O hydrogen bonds, leading to the formation of one-dimensional tapes or chains. rsc.orgnih.gov These hydrogen-bonded motifs often serve as the primary organizing feature in the crystal structure.

In addition to hydrogen bonding, the bromine and iodine substituents introduce the possibility of halogen bonding. Halogen bonds are non-covalent interactions between a halogen atom (Lewis acid) and a Lewis base, such as an oxygen or nitrogen atom. The strength of the halogen bond generally increases with the polarizability of the halogen atom, following the trend I > Br > Cl > F. In compounds containing both bromine and iodine, the iodine atom is expected to be the more potent halogen bond donor.

The interplay between hydrogen and halogen bonding can lead to a variety of packing arrangements. In some cases, these interactions are complementary, working together to reinforce a particular supramolecular assembly. For example, hydrogen-bonded chains of benzamide (B126) molecules can be further linked into two- or three-dimensional networks through halogen bonds. rsc.orgnih.gov In other instances, there may be competition between different types of interactions, leading to more complex and less predictable structures.

The position of the halogen substituents on the aromatic ring is also crucial. For example, in a series of N-[2-(trifluoromethyl)phenyl]benzamides, the 3-bromo and 3-iodo substituted compounds exhibited short halogen-halogen contacts that linked the hydrogen-bonded chains into ribbons, a feature not observed in the 3-fluoro analogue. nih.gov This highlights the structure-directing role that heavier halogens can play in the solid state.

Co-crystallization Strategies for Multicomponent Materials

Co-crystallization is a powerful technique in crystal engineering for creating multicomponent solid materials with tailored properties. ugr.es This strategy involves combining two or more different molecules in a stoichiometric ratio within a single crystal lattice. The components are held together by non-covalent interactions, such as hydrogen bonds, halogen bonds, and π-π stacking. nih.gov

For benzamide and its analogues, co-crystallization offers a route to systematically modify their solid-state structures and properties. A common approach is to co-crystallize a benzamide with a carboxylic acid. acs.orgresearchgate.netnih.gov The formation of a robust acid-amide heterosynthon is often the driving force for co-crystal formation. acs.orgresearchgate.netnih.gov Studies have shown that the success of forming benzamide-benzoic acid co-crystals is often dependent on the electronic nature of the substituents on the benzoic acid, with electron-withdrawing groups favoring co-crystal formation. acs.orglookchem.com

In the context of this compound, co-crystallization can be used to explore the interplay between hydrogen and halogen bonding in a more controlled manner. By selecting co-formers with specific functional groups, it is possible to direct the assembly towards desired supramolecular architectures. For example, a co-former with a strong halogen bond acceptor, like a nitro group, could be used to encourage the formation of C-I···O or C-Br···O halogen bonds. rsc.orgrsc.org

The use of multicomponent reactions, where three or more reactants combine in a one-pot synthesis, is also a promising strategy for the discovery of new co-crystals and complex molecular solids. researchgate.netfrontiersin.orgmdpi.com

Below is a table summarizing some co-crystallization studies involving benzamide and its analogues:

| Benzamide Analogue | Co-former | Key Interactions | Reference |

| Benzamide | Substituted Benzoic Acids | Acid-amide heterosynthon | acs.orgresearchgate.net |

| Carbamazepine | Benzamide | N-H···O hydrogen bonds | mdpi.com |

| 4-Bromobenzamide (B181206) | Dicarboxylic Acids | Acid-amide heterosynthon, Br···Br interactions | researchgate.net |

| 4-Iodobenzamide | 4-Nitrobenzamide | Amide dimer, Iodo···nitro interaction | rsc.org |

Polymorphism and Phase Behavior in Solid State

Polymorphism is the ability of a solid material to exist in more than one crystalline form. researchgate.net These different crystal forms, or polymorphs, have the same chemical composition but differ in their crystal packing, which can lead to variations in their physical and chemical properties. The study of polymorphism is of great importance in materials science and the pharmaceutical industry.

For benzamide and its analogues, the potential for different arrangements of hydrogen and halogen bonds can give rise to polymorphism. The balance between these interactions can be subtle, and slight changes in crystallization conditions (e.g., solvent, temperature, pressure) can lead to the formation of different polymorphs.

For example, in a study of N-(4'-methoxyphenyl)-3-bromothiobenzamide, three conformational polymorphs were identified. researchgate.net While computational studies suggested one conformer was energetically preferred in the gas phase, experimental evidence indicated that a different polymorph was the most stable in the crystalline state due to more effective intermolecular interactions. researchgate.net This demonstrates that the final solid-state structure is a result of a delicate balance between intramolecular conformational energies and intermolecular packing forces.

The analysis of halogen···halogen interactions has also revealed a basis for polymorphism. In a series of 4-bromobenzamide-dicarboxylic acid co-crystals, the packing could be distinguished by whether the Br···Br interactions were Type I or Type II, and several pairs of dimorphs were identified based on this distinction. researchgate.net

The phase behavior of these compounds, including their melting points and transitions between different solid phases, is also a critical area of study. Techniques such as differential scanning calorimetry (DSC) can be used to investigate these transitions and determine the relative thermodynamic stability of different polymorphs. mdpi.com

Catalytic Applications and Roles in Reaction Promotion

4-Bromo-3-iodobenzamide as a Component in Catalytic Systems

The utility of this compound in catalytic systems primarily stems from the reactivity of its carbon-halogen bonds, particularly in the context of metal-catalyzed cross-coupling reactions. The presence of both bromine and iodine atoms allows for selective and sequential reactions. In palladium-catalyzed processes like Suzuki and Sonogashira couplings, the carbon-iodine bond is significantly more reactive than the carbon-bromine bond. ossila.comshu.ac.uk This differential reactivity enables this compound to act as a versatile building block where the iodine can be selectively substituted while leaving the bromine intact for a subsequent transformation.

Furthermore, iodobenzamide derivatives have been investigated as catalysts themselves, particularly in oxidation reactions. google.comnii.ac.jp For instance, 2-iodobenzamides can act as catalysts for the oxidation of alcohols to carbonyl compounds in the presence of a co-oxidant like Oxone®. nii.ac.jp This suggests that this compound could potentially function as a precatalyst in similar oxidative transformations, where the iodine atom is converted to a hypervalent iodine species responsible for the catalytic turnover.

The amide functionality can also play a crucial role, acting as a coordinating group. In certain transition metal-catalyzed reactions, the amide group can direct the catalyst to a specific position on the aromatic ring, influencing the regioselectivity of the reaction. This "directing group" effect is a common strategy in C-H activation and functionalization reactions.

Mechanistic Understanding of Catalytic Activity

The catalytic activity involving this compound is best understood through two primary mechanistic pathways: its role as a substrate in cross-coupling reactions and its potential as a hypervalent iodine catalyst.

In palladium-catalyzed cross-coupling reactions, the mechanism follows a well-established cycle of oxidative addition, transmetalation, and reductive elimination. The initial and rate-determining step is often the oxidative addition of the aryl halide to the low-valent palladium catalyst (e.g., Pd(0)). The lower bond dissociation energy of the C-I bond compared to the C-Br bond makes this compound undergo oxidative addition preferentially at the iodo-substituted position. ossila.comshu.ac.uk This selectivity is a key feature that allows for controlled, stepwise synthesis of more complex molecules.

When employed as an oxidation catalyst, the mechanism involves the concept of hypervalent iodine chemistry. rsc.org The iodine(I) atom of the iodobenzamide is first oxidized by a terminal oxidant (e.g., Oxone®, peracetic acid) to a higher oxidation state, typically iodine(III) or iodine(V). nii.ac.jprsc.org This hypervalent iodine species is a powerful electrophile and oxidant. In the case of alcohol oxidation, the alcohol coordinates to the hypervalent iodine center, followed by a ligand exchange and subsequent elimination to yield the oxidized product (aldehyde or ketone) and the reduced iodobenzamide, which then re-enters the catalytic cycle. The amide group can influence the stability and reactivity of the hypervalent iodine intermediate.

A plausible catalytic cycle for the oxidation of an alcohol using an iodobenzamide catalyst is depicted below:

Oxidation of the iodobenzamide (I(I)) to a hypervalent iodine species (I(III) or I(V)) by a co-oxidant.

Coordination of the alcohol to the hypervalent iodine center.

Deprotonation and subsequent reductive elimination to form the carbonyl compound and the I(I) species.

The I(I) species is then re-oxidized to continue the cycle.

Impact on Reaction Efficiency and Selectivity

The structure of this compound has a direct impact on the efficiency and selectivity of catalytic reactions in which it participates.

Selectivity: The most significant impact is on selectivity in sequential cross-coupling reactions. The higher reactivity of the C-I bond allows for selective functionalization at the 3-position. For example, a Sonogashira coupling could be performed selectively at the iodo-position, followed by a Suzuki or Buchwald-Hartwig amination at the bromo-position. This chemo-selectivity is a powerful tool for the efficient synthesis of polysubstituted aromatic compounds. Kinetic studies on related ortho-haloaryl compounds have shown the order of halogen replacement to be I > Br > Cl, confirming the basis for this selectivity. shu.ac.uk

Efficiency: In its role as a substrate, the efficiency of reactions involving this compound is influenced by the choice of catalyst and reaction conditions. For instance, in palladium-catalyzed couplings, the choice of ligand on the palladium center can significantly affect reaction rates and yields. Similarly, in its potential role as an oxidation catalyst, the efficiency would depend on the co-oxidant used and the stability of the hypervalent iodine intermediate. Studies on related iodobenzamide catalysts have shown high yields for alcohol oxidation when used with Oxone®. nii.ac.jp

The table below illustrates a comparative analysis of different catalytic systems used for amidation, which can be analogous to reactions where this compound could be a substrate. This highlights how catalyst choice impacts reaction efficiency.

| Catalyst | Temperature (°C) | Yield (%) | Byproducts |

| ZrCl₄ | 138 | 57 | Dicyclohexylurea |

| ZrCp₂Cl₂ | 138 | 72 | Minimal |

| B(OCH₂CF₃)₃ | 80 | 98 | None |

This table is a representation of data for the amidation of 3-iodobenzoic acid and is intended to be illustrative of how catalyst systems can affect efficiency in related reactions.

Future Research Directions and Emerging Paradigms

Exploration of Unconventional Synthetic Pathways

The synthesis of polyhalogenated aromatic compounds like 4-Bromo-3-iodobenzamide traditionally relies on multi-step processes. However, future research is poised to explore more efficient and unconventional synthetic routes that offer improved regioselectivity, atom economy, and functional group tolerance.

One emerging paradigm is the use of transition-metal-catalyzed C-H activation and halogenation . Methods involving iridium or palladium catalysts have shown promise for the direct, site-selective halogenation of benzamide (B126) derivatives. rsc.org Future investigations could adapt these catalytic systems for the sequential and controlled introduction of iodine and bromine onto a benzamide scaffold, potentially reducing the number of synthetic steps required. For instance, Cp*Ir(III) complexes have been effective for the ortho-halogenation of N,N-diisopropylbenzamides. rsc.org The development of catalysts that can selectively functionalize specific C-H bonds in the presence of other halogens would be a significant advancement.

Another avenue involves the development of novel halogen exchange reactions . Nickel(0)-mediated bromine/iodine exchange methodologies could be explored to convert a more readily available dibromo or diiodo precursor into this compound with high precision. acs.org This approach offers a strategic advantage in radiolabeling studies and for creating diverse halogenated patterns. acs.org

Furthermore, the use of hypervalent iodine reagents presents a sustainable and metal-free alternative for synthesis. nsf.gov Research into generating these reagents catalytically could lead to greener synthetic protocols. Similarly, transformations involving precursors like 1,2,3-benzotriazinones offer a pathway to ortho-functionalized benzamides through denitrogenative reactions, which could be adapted for the synthesis of halogenated analogs. researchgate.net The exploration of Sonogashira and Suzuki cross-coupling reactions on polyhalogenated benzamides also represents a powerful strategy for building molecular complexity. researchgate.netresearchgate.net

Advanced Material Development and Functional Applications

The structural characteristics of this compound make it an attractive building block for the development of advanced materials with tailored properties. The differential reactivity of the C-Br and C-I bonds allows for stepwise and selective functionalization, opening pathways to novel polymers, liquid crystals, and bioactive molecules.

Future research will likely focus on incorporating this compound into functional polymers . Oligo(p-benzamide)s are known for their rod-like structures and potential to form liquid crystalline phases. uni-mainz.de By using this compound as a monomer or a functionalizing agent, it may be possible to create sequence-controlled oligomers and polymers with unique self-assembly properties, thermal stability, and anisotropic behavior. uni-mainz.de Polymer-supported synthesis of benzamide derivatives is another area of interest, offering advantages in purification and catalyst reusability, which is beneficial for creating materials for biomedical applications. stmjournals.com

The development of biologically active compounds is another key research direction. Benzamide derivatives have demonstrated a wide range of pharmacological activities, including antitumor and antibiofilm properties. acs.orgmdpi.com The distinct halogen substitution on this compound can be exploited to fine-tune its interaction with biological targets, such as enzymes or proteins. nih.gov The bromine and iodine atoms can participate in halogen bonding, a directional non-covalent interaction that is increasingly recognized for its importance in drug-receptor binding. jst.go.jpresearchgate.net Future studies could explore the synthesis of derivatives of this compound as potential inhibitors for specific therapeutic targets. For example, 3-amidocoumarins bearing bromo-substituents have shown enhanced antibiofilm activity. mdpi.com

Integrated Computational and Experimental Methodologies

The synergy between computational modeling and experimental work is a powerful paradigm that will accelerate the exploration of this compound's potential. Integrated approaches allow for the rational design of new materials and synthetic pathways, reducing the need for extensive trial-and-error experimentation.

Density Functional Theory (DFT) studies will be instrumental in predicting the compound's structural, electronic, and reactive properties. DFT calculations can elucidate the mechanisms of synthetic reactions, such as C-H activation or halogen exchange, and identify the most energetically favorable pathways. rsc.org For instance, computational studies on halogenated 2-aminobenzamides have successfully used DFT to analyze conformational stability and hydrogen bonding, which are crucial for understanding molecular interactions. mdpi.comnih.gov Similar studies on this compound could predict its behavior and guide the synthesis of derivatives with desired characteristics. DFT can also be used to analyze halogen bonding and its role in crystal engineering and interactions with biological macromolecules. jst.go.jp